Tetracarbonilciclopentadienilvanadio

Descripción general

Descripción

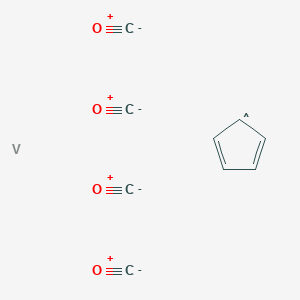

Cyclopentadienylvanadium tetracarbonyl (CpV(CO)4) is an organometallic compound of vanadium with a cyclopentadienyl ligand. It is a yellow crystalline solid that is soluble in organic solvents. CpV(CO)4 has a wide range of applications in the fields of catalysis, organic synthesis, and materials science. It is also used as a model compound for the study of vanadium chemistry.

Aplicaciones Científicas De Investigación

Intermediarios farmacéuticos

El tetracarbonilciclopentadienilvanadio se utiliza como intermediario farmacéutico . Esto significa que se puede utilizar en la síntesis de varios medicamentos farmacéuticos.

Investigación organometálica

Como un compuesto organovanadio, se usa a menudo en la investigación relacionada con la química organometálica . Los compuestos organometálicos, que contienen al menos un enlace metal-carbono, son cruciales en la química industrial y se han utilizado en numerosas áreas, incluida la catálisis, la medicina y la ciencia de los materiales.

Síntesis de otros compuestos

El this compound se puede utilizar en la síntesis de otros compuestos organometálicos complejos. Por ejemplo, su reducción con amalgama de sodio da el dianión del tricarbonilo .

Preparación de complejos de vanadio

Este compuesto se puede protonar para dar Cp2V2(CO)5, un complejo de vanadio . Los complejos de vanadio se han estudiado por sus posibles aplicaciones en áreas como la catálisis, el magnetismo y la química medicinal.

Síntesis de Trovaceno

Calentar una mezcla de cicloheptatrieno y this compound da (cicloheptatrienil)(ciclopentadienil)vanadio, también conocido como "trovaceno" . Trovacene es otro compuesto organovanadio que se puede utilizar en reacciones químicas adicionales.

Safety and Hazards

Mecanismo De Acción

Target of Action

Cyclopentadienylvanadium tetracarbonyl is an organovanadium compound

Mode of Action

The compound is known to undergo reduction with sodium amalgam, which gives the dianion of the tricarbonyl . This suggests that it can participate in redox reactions, potentially altering the redox state of its targets.

Propiedades

InChI |

InChI=1S/C5H5.4CO.V/c1-2-4-5-3-1;4*1-2;/h1-5H;;;;; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIFGJKDEFQAOFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=C[CH]C=C1.[V] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5O4V | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20153143 | |

| Record name | Tetracarbonyl(.eta.5-cyclopenta-2,4-dien-1-yl)vanadium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20153143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

12108-04-2 | |

| Record name | Tetracarbonyl(.eta.5-cyclopenta-2,4-dien-1-yl)vanadium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20153143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetracarbonyl(η5-cyclopenta-2,4-dien-1-yl)vanadium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.955 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structure of Cyclopentadienylvanadium tetracarbonyl and how has it been characterized?

A1: Cyclopentadienylvanadium tetracarbonyl (CpV(CO)₄) consists of a central vanadium atom coordinated to a cyclopentadienyl (Cp) ring and four carbonyl (CO) ligands. [] The structure has been elucidated through X-ray crystallography, confirming a "piano stool" geometry where the Cp ring acts as the "seat" and the CO ligands as the "legs". [] While the provided abstracts lack specific spectroscopic data, infrared and Raman spectroscopy are valuable tools for characterizing metal carbonyl complexes like CpV(CO)₄. These techniques provide insights into the nature of the V-CO bonds and the overall molecular symmetry. []

Q2: How does Cyclopentadienylvanadium tetracarbonyl react with other molecules?

A2: Research indicates that CpV(CO)₄ readily undergoes ligand substitution reactions, particularly with Lewis bases. [] This reactivity stems from the carbonyl ligands being susceptible to replacement by other electron-donating groups. For example, studies have investigated the kinetics of CpV(CO)₄ reacting with various Lewis bases, shedding light on the mechanism and factors influencing these substitutions. [] Additionally, CpV(CO)₄ reacts with dimethyl disulfide, though the exact nature of this reaction product requires further investigation. []

Q3: Are there any known applications of Cyclopentadienylvanadium tetracarbonyl in catalysis?

A3: While the provided abstracts don't directly discuss catalytic applications, the reactivity of CpV(CO)₄, particularly its propensity for ligand substitution, suggests potential in this area. Metal carbonyl complexes are often used as catalysts in various organic reactions due to their ability to activate small molecules and facilitate bond formation. Further research exploring the reactivity of CpV(CO)₄ with a wider range of substrates could unveil potential catalytic applications.

Q4: What are the future directions for research on Cyclopentadienylvanadium tetracarbonyl ?

A4: Future research on CpV(CO)₄ can explore several avenues:

- Detailed Spectroscopic Analysis: Obtaining comprehensive infrared and Raman spectra can provide deeper insights into the bonding and electronic structure of CpV(CO)₄. []

- Mechanistic Studies of Ligand Substitution: Investigating the mechanisms, kinetics, and influencing factors of ligand substitution reactions can further our understanding of its reactivity. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate](/img/structure/B89179.png)